(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Catalog No.
S826261
CAS No.
186202-57-3
M.F
C10H20N2O3
M. Wt
216.281
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

This (R)-enantiomer Boc-protected morpholine building block avoids costly Cbz deprotection requiring Pd catalysts. Acid-labile Boc enables selective, metal-free deprotection under strong acid, reducing process costs and simplifying purification.

  • Maintains stereochemical purity for CNS-active APIs like Lacosamide.
  • Stable under basic/reductive conditions, enabling orthogonal protecting group strategies.
  • Supplied with COA ensuring ≥97% purity for reliable route scouting.

CAS Number

186202-57-3

Product Name

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

IUPAC Name

tert-butyl N-[[(2R)-morpholin-2-yl]methyl]carbamate

Molecular Formula

C10H20N2O3

Molecular Weight

216.281

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI Key

IYHJNCQAADULQE-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CNCCO1

Synonyms

tert-Butyl (R)-(morpholin-2-ylmethyl)carbamate, Boc-(R)-2-aminomethylmorpholine, (R)-2-(Boc-aminomethyl)morpholine, Carbamic acid, N-[(2R)-2-morpholinylmethyl]-, 1,1-dimethylethyl ester, tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate

Purity

≥97%

Package Size

0.25 g, 1 g

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral morpholine building block featuring a primary amine protected by a tert-butoxycarbonyl (Boc) group. This specific combination of the (R)-enantiomer and an acid-labile Boc protecting group makes it a specialized intermediate for multi-step organic synthesis, particularly in the construction of complex, stereochemically-defined pharmaceutical compounds. The Boc group provides stability under a range of reaction conditions while allowing for selective deprotection, a crucial feature in medicinal chemistry workflows.

Research Fit

Chiral morpholine building block (R)-configuration
Boc-protected amine for sequential conjugation
Certified enantiomeric excess for stereochemical control

Substituting this compound with its (S)-enantiomer or the racemate is often unviable, as the biological activity of the final therapeutic target is frequently dependent on precise stereochemistry. Furthermore, replacing the Boc-protected form with an unprotected amine introduces reactivity issues, while swapping for an alternative protecting group like Cbz (carboxybenzyl) can necessitate more expensive or incompatible process chemistry, such as using costly heavy metal catalysts for deprotection instead of simple acid cleavage. Therefore, the selection of this specific enantiomer and protecting group is a deliberate process-driven decision to ensure stereochemical purity and optimize manufacturing routes.

Substitution Risk

Target
(R)-enantiomer (CAS 186202-57-3)
Substitute
(S)-enantiomer or racemate (CAS 875551-59-0 / 173341-02-1)
Enantiomer-dependent CHK1 assay response context may differ
Racemic substitution introduces stereochemical ambiguity requiring additional chiral separation
Target engagement may not replicate in hinge-binding studies with opposite enantiomer

Precursor Suitability: Avoids Costly Reagents in Pharmaceutical Synthesis

In the synthesis of the anti-epileptic drug Lacosamide, using a Boc-protected (R)-configuration intermediate is shown to be advantageous over a Cbz-protected analogue. The Cbz-route requires expensive reagents such as methyl iodide and silver oxide for a key step, and its deprotection necessitates a Pd-C catalyst. The Boc group, in contrast, is easily removed with common acids, avoiding the high cost and process complexity associated with the Cbz-route's reagents and catalysts, making it better suited for industrial production.

Evidence DimensionRequired Reagents for Downstream Synthesis
Target Compound DataEnables routes using standard, cost-effective reagents for deprotection (e.g., TFA, HCl).
Comparator Or BaselineCbz-protected analogue: Requires high-cost silver oxide and expensive Pd-C catalysts for synthesis and deprotection.
Quantified DifferenceQualitative but significant cost reduction by avoiding silver oxide and palladium catalysts.
ConditionsIndustrial synthesis route for the drug Lacosamide.

This directly impacts the economic viability and process simplicity of manufacturing a pharmaceutical agent, making the Boc-protected compound a more strategic procurement choice.

Enantiomeric Excess
Data to verify
97% ee 0% ee (racemate)
Supports stereochemical control without post-synthetic enrichment
Supplier QC by chiral HPLC or SFC; experimental verification recommended

Stereochemical Integrity: Essential for Biological Activity in Downstream Applications

For morpholine-based drug candidates, biological function is highly dependent on stereochemistry. In a study of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which share the core chiral morpholine scaffold, inhibitory activity for serotonin and noradrenaline reuptake was shown to be a direct function of the specific stereoisomer used. This establishes a clear precedent that using the racemate or the incorrect enantiomer can lead to an inactive or improperly functioning final compound, making the procurement of the enantiopure (R)-form a prerequisite for reproducible pharmacological results.

Evidence DimensionStructure-Activity Relationship (SAR)
Target Compound DataEnables synthesis of a specific, biologically active (R)-enantiomer.
Comparator Or BaselineRacemate or (S)-enantiomer: Leads to compounds with different, potentially inactive or off-target, biological profiles.
Quantified DifferenceQualitative difference between active and inactive compounds based on stereochemistry.
ConditionsInhibition of monoamine reuptake for a class of morpholine derivatives.

Procuring the correct single enantiomer is critical for avoiding failed experiments and ensuring the final molecule has the intended therapeutic effect.

CHK1 Inhibition
Reported
1.3 nM (R) 30–220 nM (S)
Supports enantiomer-dependent CHK1 assay context
ATP-competitive assay; J Med Chem 2016

Process Compatibility: Boc Group Enables Orthogonal Synthetic Strategies

The tert-butoxycarbonyl (Boc) group is stable to bases, nucleophiles, and catalytic hydrogenation conditions that would cleave other protecting groups like Cbz. This chemical stability allows for selective reactions at other sites of a complex molecule without disturbing the protected amine. The Boc group can then be cleanly removed under specific acidic conditions (e.g., trifluoroacetic acid) that do not affect acid-stable protecting groups. This orthogonality is a key process advantage over using the unprotected amine, which would react non-selectively, or other protecting groups that lack this specific stability profile.

Evidence DimensionProtecting Group Stability & Deprotection Conditions
Target Compound DataStable to bases and hydrogenolysis; removed with strong acid.
Comparator Or BaselineUnprotected amine (no stability); Cbz group (removed by hydrogenolysis, not stable to it).
Quantified DifferenceEnables reaction sequences not possible with other protection schemes.
ConditionsStandard multi-step organic synthesis.

This compound provides essential process flexibility, allowing chemists to build complex molecules by protecting and deprotecting functional groups in a controlled, predictable order.

Clinical Pipeline Status
Class-level
Phase I/II completed (SRA737, R-config.) vs no clinical advancement (S/racemic)
Supports (R)-enantiomer research model progression
No alternative stereoisomer clinical data; context-dependent
Predicted Solubility
Data to verify
63 g/L at 25 °C
Supports reaction solvent design
Computed; experimental confirmation recommended

Precursor for Industrial API Synthesis Requiring Cost-Effective Amine Protection

This compound is the right choice for developing scalable synthetic routes to active pharmaceutical ingredients where a Cbz-protected alternative would introduce high-cost reagents like silver oxide and require palladium catalysis for deprotection. Its use simplifies the process and reduces the cost of goods for targets like the anti-epileptic drug Lacosamide.

Development of Stereospecific Neurological Drug Candidates

In discovery chemistry programs targeting CNS receptors or transporters, where stereochemistry is critical to achieving the desired biological activity and selectivity. Using this enantiopure building block ensures that the resulting molecules have the correct 3D orientation required for specific bioactivity, as demonstrated in related morpholine-based monoamine reuptake inhibitors.

Complex Synthesis Requiring Orthogonal Protecting Group Strategies

Ideal for multi-step syntheses of complex molecules that contain multiple functional groups. The stability of the Boc group to basic and reductive conditions allows for modifications elsewhere in the molecule, while its selective removal under strong acid provides a critical, controlled deprotection step that is orthogonal to many other protecting groups.

Application Fit

Application
Selection Property
Validation Focus
CHK1 inhibitor lead optimization
Stereochemical control for ATP-pocket binding
Target engagement and chiral purity validation
Kinase probe library synthesis
Certified chiral purity for unambiguous SAR
Selectivity profiling under enantiomeric control
PROTAC linker synthesis
Boc-amine for stepwise conjugation
Chiral integrity in ternary complex assays
Process research for scalable synthesis
Predicted solubility for reaction design
Crystallization and impurity profiling

XLogP3

0.2

Wikipedia

Tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate

Explore Compound Types